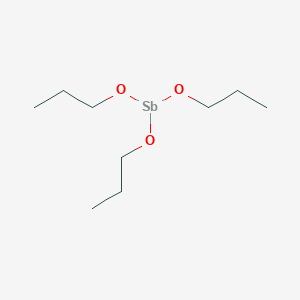

Antimony(III) propoxide

Description

Structure

2D Structure

Properties

CAS No. |

4292-34-6 |

|---|---|

Molecular Formula |

C9H21O3Sb |

Molecular Weight |

299.02 g/mol |

IUPAC Name |

tripropyl stiborite |

InChI |

InChI=1S/3C3H7O.Sb/c3*1-2-3-4;/h3*2-3H2,1H3;/q3*-1;+3 |

InChI Key |

CQOXUSHAXLMSEN-UHFFFAOYSA-N |

Canonical SMILES |

CCCO[Sb](OCCC)OCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms for Antimony Iii Propoxide

General Principles for Antimony(III) Alkoxide Synthesis

The formation of antimony(III) alkoxides, including propoxide, is predicated on several foundational synthetic routes. These methods aim to controllably introduce alkoxide ligands to an antimony(III) center while managing reactivity and byproducts.

Reaction of Antimony Sources with Alcohols in the Presence of a Base

A prevalent and direct method for synthesizing antimony(III) alkoxides involves the reaction of an antimony halide, most commonly antimony(III) chloride (SbCl₃), with the desired alcohol—in this case, propanol (B110389). revistadechimie.ro This reaction necessitates the presence of a base, typically ammonia (B1221849), to neutralize the hydrogen chloride (HCl) byproduct that forms. google.com The removal of HCl as an ammonium (B1175870) salt precipitate drives the reaction toward completion.

The general reaction can be represented as: SbCl₃ + 3 C₃H₇OH + 3 NH₃ → Sb(OC₃H₇)₃ + 3 NH₄Cl

Another approach involves starting with antimony(III) oxide (Sb₂O₃). nih.gov Its reaction with an alcohol is typically reversible and requires the continuous removal of water to shift the equilibrium towards the product alkoxide. iaea.org

Alternatively, a salt metathesis (or salt elimination) reaction can be employed. This involves reacting antimony(III) chloride with a pre-formed sodium alkoxide, such as sodium propoxide. acs.org The reaction, usually conducted in an organic solvent, yields the desired antimony(III) propoxide and a salt byproduct (sodium chloride), which can be removed by filtration. ontosight.ai

SbCl₃ + 3 NaOC₃H₇ → Sb(OC₃H₇)₃ + 3 NaCl

Electrochemical synthesis offers another route, where a sacrificial antimony anode is oxidized in a solution of propanol containing a supporting electrolyte. researchgate.net

Control of Reaction Conditions for Purity and Yield

The successful synthesis of this compound with high purity and yield hinges on the meticulous control of several reaction parameters. Due to the high sensitivity of the antimony-oxygen-carbon bond to moisture, the most critical factor is the strict exclusion of water. iaea.orgvtt.fi

Key Reaction Parameters and Their Effects:

| Parameter | Effect on Purity and Yield | Control Measures |

|---|---|---|

| Moisture | Causes rapid hydrolysis to form antimony oxides or oxychlorides, drastically reducing purity and yield. wikipedia.orgchemicalbook.com | Use of anhydrous solvents and reagents; reactions conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. acs.orgmdpi.com |

| Temperature | Affects reaction rate and can influence side reactions. For reactions involving SbCl₃, elevated temperatures can drive off the HCl byproduct, but may also require refluxing. mdpi.com | Optimized for the specific reaction pathway; monitored to ensure controlled reaction progress. |

| Stoichiometry | The ratio of reactants (e.g., SbCl₃ to alcohol and base) is crucial for ensuring complete conversion and minimizing unreacted starting materials in the final product. | Precise measurement and controlled addition of reagents, sometimes with a slight excess of the alcohol or base to ensure full reaction of the antimony precursor. acs.org |

| Solvent | The choice of an anhydrous, non-reactive solvent is essential for solubilizing reactants and facilitating the removal of byproducts (e.g., precipitation of NH₄Cl). ontosight.ai | Toluene or other anhydrous hydrocarbons are commonly used. acs.org |

| Purification | Final product purity is often achieved through physical separation methods. | Purification is typically accomplished via vacuum distillation or sublimation to separate the volatile alkoxide from non-volatile impurities and byproducts. acs.org |

Advanced Approaches to this compound Synthesis

To meet the demands of advanced applications, such as in materials science for thin-film deposition, synthetic strategies have evolved beyond simple preparations to focus on the rational design of precursor molecules with tailored properties. acs.org

Precursor Selection and Design Strategies

The choice of the starting antimony compound is a key strategic decision. While antimony(III) chloride is common, it introduces chloride impurities that can be difficult to remove completely. An alternative strategy is to use other antimony(III) compounds that lead to cleaner reactions. For instance, antimony(III) ethoxide (Sb(OEt)₃) can serve as an excellent starting material for a transesterification reaction with propanol. mdpi.com Heating a mixture of antimony(III) ethoxide and excess propanol allows for the exchange of ligands, with the lower-boiling ethanol (B145695) being distilled off to drive the reaction to completion.

Sb(OC₂H₅)₃ + 3 C₃H₇OH ⇌ Sb(OC₃H₇)₃ + 3 C₂H₅OH↑

The design of precursors often targets enhanced volatility and thermal stability, which are critical for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. acs.orgresearchgate.net This involves synthesizing novel antimony complexes with specifically chosen organic ligands to create monomeric, stable, and volatile compounds.

Ligand Modification and Its Impact on Compound Properties

Modifying the ligand environment around the antimony center is a powerful tool for tuning the final compound's properties. This is achieved by replacing some or all of the propoxide groups with other functional ligands, such as β-diketonates, vtt.fi ketoximates, researchgate.net or N,N-dialkylcarbamates. nih.gov

These modifications can have several significant impacts:

Structural Changes: Introducing chelating ligands can break up the polymeric or oligomeric structures that are common for simple metal alkoxides, resulting in stable, monomeric species. researchgate.netnih.gov For example, Sb(O₂CNMe₂)₃ exists as a weakly bound dimer, whereas the bulkier diethyl and diisopropyl analogues are monomeric. nih.gov

Enhanced Stability: The replacement of hydrolyzable propoxy groups with less reactive chelating ligands significantly increases the compound's stability towards moisture and premature reaction. vtt.firesearchgate.net

Volatility Tuning: The size and nature of the organic ligand can be adjusted to increase the vapor pressure of the precursor, making it more suitable for gas-phase deposition techniques. acs.org

Examples of Ligand Modification and Their Effects:

| Modifying Ligand Class | Resulting Antimony Complex | Impact on Properties | Reference |

|---|---|---|---|

| Ketoximates | [Sb(OPr)₃₋ₙ{ON=CR₂}ₙ] | Forms monomeric products; facilitates controlled hydrolysis for sol-gel processes. | researchgate.net |

| β-Diketones | β-diketonate-modified tin alkoxides (similar principles apply to antimony) | Forms stable chelate rings, reducing susceptibility to hydrolysis. | vtt.fi |

Prevention of Hydrolysis in Synthesis of Antimony(III) Alkoxides

The inherent susceptibility of metal alkoxides to hydrolysis is the primary challenge in their synthesis and handling. iaea.org The antimony-oxygen bond in this compound is polarized, leaving the antimony atom susceptible to nucleophilic attack by water. vtt.fi This reaction is often rapid and leads to the formation of antimony-oxygen-antimony bridges, ultimately resulting in the precipitation of antimony oxides or oxychlorides. wikipedia.orgresearchgate.net

Preventing hydrolysis requires a multi-faceted approach:

Rigorous Anhydrous Techniques: The most fundamental step is the strict exclusion of atmospheric moisture and the use of thoroughly dried solvents and glassware. iaea.org Operations are typically performed under an inert atmosphere of nitrogen or argon. acs.org

Byproduct Neutralization: In syntheses starting from antimony halides, the immediate neutralization of the generated acid (e.g., HCl) by a base is crucial, as the acid can catalyze hydrolysis. google.com

Ligand-Based Stabilization: As discussed previously, modifying the precursor with bulky or chelating ligands is a highly effective strategy. These ligands provide steric shielding around the electrophilic antimony center, physically hindering the approach of water molecules. researchgate.net This enhanced hydrolytic stability is essential for applications like sol-gel synthesis, where controlled hydrolysis and condensation are required to form oxide networks. vtt.firesearchgate.net

Mechanistic Investigations of this compound Formation

The formation of antimony(III) alkoxides, including the propoxide, typically proceeds through several established synthetic pathways. The most common of these is the salt metathesis reaction, which involves treating an antimony(III) halide, usually antimony(III) chloride (SbCl₃), with a suitable alkali metal propoxide, such as sodium propoxide (NaOPr). Another method is the direct reaction of SbCl₃ with propanol, which necessitates the removal of the hydrogen chloride (HCl) byproduct. Mechanistic investigations focus on the sequence of elementary steps, the nature of intermediates, and the factors controlling the rate and equilibrium of these reactions.

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed kinetic and thermodynamic data for the formation of this compound are not extensively documented in peer-reviewed literature. However, the reaction pathways can be analyzed based on established chemical principles and data from related antimony compounds.

Reaction Pathways: The primary pathway for synthesizing this compound is the salt elimination reaction: SbCl₃ + 3 NaOPr → Sb(OPr)₃ + 3 NaCl↓

This reaction is mechanistically a nucleophilic substitution at the antimony center, where the propoxide anion (⁻OPr) displaces the chloride ions. The reaction proceeds stepwise, likely forming intermediate chloro-alkoxide species such as SbCl₂(OPr) and SbCl(OPr)₂ before the fully substituted product is obtained.

Kinetic Analysis: While specific rate constants for this compound formation are unavailable, the kinetics of related systems, such as the synthesis of other metal alkoxides, suggest that the reaction rate is dependent on several factors. These include the concentration of reactants, the temperature, and the nature of the solvent. For similar salt metathesis reactions, the process is often rapid, with the rate-limiting step potentially being the dissolution of the reactants or the heterogeneous nature of the reaction as the salt byproduct precipitates. Studies on the polycondensation of polyethylene (B3416737) terephthalate (B1205515) (PET) catalyzed by antimony compounds involve analyzing complex kinetic models with multiple rate constants for transesterification reactions, indicating that antimony-oxygen bond formation can be modeled as a series of elementary steps. d-nb.info

Thermodynamic Considerations: The synthesis of this compound via the salt metathesis reaction is generally considered to be highly favorable from a thermodynamic standpoint. The primary driving force for the reaction is the formation of a stable, insoluble alkali metal halide, such as sodium chloride (NaCl), which has a high lattice energy. google.com This precipitation effectively removes a product from the reaction equilibrium, shifting the reaction towards completion in accordance with Le Châtelier's principle.

While the standard enthalpy of formation for this compound is not documented, data for related antimony compounds provide context for the thermodynamic stability of antimony-oxygen bonds. For example, the dimerization of model antimony alkoxides is shown to be a spontaneous process, indicating favorable intermolecular interactions. rsc.org The standard enthalpy of formation for solid antimony(III) oxide (α-Sb₂O₃, senarmontite) has been determined, providing a benchmark for the thermodynamic stability of the Sb-O linkage in an oxide framework. researchgate.net However, it is important to note that a comprehensive thermodynamic database for antimony(III) complexes with organic ligands is largely incomplete. rsc.org

Table 1: Selected Thermodynamic Data for Related Antimony Compounds

| Compound/Process | Thermodynamic Parameter | Value | Reference |

|---|---|---|---|

| Antimony(III) Oxide (α-Sb₂O₃) | Standard Enthalpy of Formation (ΔfH°₂₉₈) | -709.74 kJ/mol | researchgate.net |

| Antimony(III) Oxide (α-Sb₂O₃) | Standard Entropy (S°₂₉₈) | 124.05 J/(mol·K) | researchgate.net |

| Model Antimony Thiolate Dimer (Sb-1H)₂ | Dimerization Energy (Dispersion-Corrected) | -97 kJ/mol | rsc.org |

This table includes data for related compounds to provide thermodynamic context due to the absence of specific data for this compound.

Influence of Solvents and Additives on Synthesis Mechanism

The choice of solvent and the use of additives are critical parameters that profoundly influence the reaction mechanism, yield, and purity of the resulting this compound.

Influence of Solvents: The solvent plays multiple roles in the synthesis of antimony alkoxides. In salt elimination reactions, an appropriate solvent must effectively dissolve the antimony halide precursor while promoting the precipitation of the inorganic salt byproduct.

Solvency and Reaction Medium: Aprotic organic solvents such as toluene, benzene, or hexane (B92381) are commonly employed. acs.orgijnrd.org Toluene, for instance, is used in the synthesis of various antimony(III) complexes via salt-elimination, where it serves as an effective medium for the reaction, often under reflux conditions to increase the reaction rate. acs.orgijnrd.org The solubility of the final this compound product in these solvents is also crucial for separating it from the precipitated salt via filtration. acs.org

Influence on Reaction Equilibrium: By facilitating the complete precipitation of the salt byproduct (e.g., KCl or NaCl), the solvent drives the reaction to completion. ijnrd.org The low solubility of these salts in common organic solvents is a key factor in achieving high yields.

Interaction with Intermediates: While less studied for antimony alkoxides, the solvent can potentially stabilize reaction intermediates. In some cases, coordinating solvents like tetrahydrofuran (B95107) (THF) could interact with the Lewis acidic antimony center, influencing the reaction pathway. However, non-coordinating solvents are generally preferred to avoid the formation of stable solvent adducts that can be difficult to remove.

Table 2: Solvents Used in the Synthesis of Antimony(III) Alkoxide Analogues

| Precursors | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| SbCl₃, Na(mdpa) | Toluene | Room Temp, 24h | Sb(mdpa)₃ | acs.org |

| SbCl₃, Na(mmpa) | Toluene | Reflux, 24h | Sb(mmpa)₃ | acs.org |

| BuSnCl₃, KSb(OEt)₄ | Benzene | Reflux, 6h | BuSn{Sb(OEt)₄}Cl₂ | ijnrd.org |

Influence of Additives: Additives can be introduced to a reaction system to enhance reaction rates, improve yields, or suppress side reactions.

Base Additives for HCl Scavenging: In syntheses where an alcohol reacts directly with a metal halide, a stoichiometric amount of a base is required to neutralize the hydrogen halide byproduct. Common bases like ammonia or organic amines are used, but they can form fine precipitates (e.g., NH₄Cl) that are difficult to filter and may contaminate the product. google.com

Epoxides as Alternative HCl Scavengers: An innovative approach involves using epoxides as an additive. The epoxide reacts with the HCl byproduct to form volatile chloro-organic compounds (e.g., 2-chloroethanol (B45725) from ethylene (B1197577) oxide). These byproducts can be easily removed by evaporation, simplifying purification and preventing contamination of the alkoxide product with chloride ions or amine derivatives. google.com

Catalysts: For syntheses involving the direct reaction of a metal with an alcohol, which is not a common route for antimony but is for other metals, catalysts may be required. For example, mercury(II) chloride has been used to initiate the reaction between magnesium or aluminum metal and alcohols. iaea.org

Chelating Agents and pH Modifiers: In related antimony chemistry, additives are used to control speciation and prevent unwanted side reactions. Acidic additives or chelating agents like EDTA are used in the synthesis of antimony chalcogenides to reduce the pH and suppress the formation of stable antimony(III) oxides, which can be a problem in any aqueous or protic environment. rsc.org This principle highlights the importance of controlling the reaction environment to prevent hydrolysis or oxide formation during alkoxide synthesis, which must be conducted under strictly anhydrous conditions.

Structural Elucidation and Coordination Chemistry of Antimony Iii Propoxide Complexes

Molecular Geometry and Coordination Environment of Antimony(III) Alkoxides

The geometry of antimony(III) alkoxides is far from simple, exhibiting a range of coordination numbers and structural motifs in both solution and the solid state. This complexity arises from the interplay of the primary covalent bonds and weaker intermolecular interactions.

In solution, antimony(III) alkoxides, including the isopropoxide analogue, are presumed to adopt a distorted pyramidal structure. researchgate.net This geometry is a direct consequence of the VSEPR theory, where the lone pair of electrons on the antimony atom occupies a stereochemically active position, leading to a pseudo-trigonal pyramidal arrangement of the alkoxide ligands. X-ray absorption fine structure (XAFS) spectroscopy studies on aqueous solutions of antimony(III) complexed with organic ligands also support a distorted pseudo-trigonal pyramidal geometry. cirad.frfao.org This fundamental structural unit is often the building block for more complex arrangements in the solid state.

Intramolecular and Intermolecular Bonding Characteristics

The structural diversity of antimony(III) propoxide and related alkoxides is underpinned by a hierarchy of bonding interactions, ranging from strong covalent bonds to weaker, yet structurally significant, non-covalent contacts.

While not directly involving this compound, the study of antimony(III) hydroxides provides insight into the importance of hydrogen bonding in related systems. researchgate.net In aqueous environments, hydroxide (B78521) ions form strong hydrogen bonds with surrounding water molecules, creating complex hydration shells. lsbu.ac.uk The hydroxide ion is an excellent hydrogen bond acceptor. lsbu.ac.uk In the solid state, hydrogen bonding networks involving hydroxide groups or water of crystallization can significantly influence the crystal packing and the distortion of the antimony coordination sphere. semanticscholar.org These networks can be tailored through dehydration and rehydration processes, which can lead to reversible structural transformations and changes in material properties. acs.org

Chelate Complex Formation with Antimony(III)

Antimony(III) readily forms chelate complexes with ligands containing multiple donor atoms, such as tridentate O,E,O-ligands (where E can be O, S, Se, Te, NH, NMe). nih.gov In these complexes, the ligand coordinates to the antimony atom, often forming five-membered rings which enhance the stability of the complex. cirad.fr The formation of these chelate complexes can lead to tetracoordinate antimony centers in the monomeric unit. mdpi.com However, even in these chelated systems, the propensity for dimerization through intermolecular interactions persists, allowing the antimony atom to achieve pentacoordination in the solid state. mdpi.com The stability and structure of these chelate complexes are of significant interest for applications in various fields, including the development of new therapeutic agents. nih.govacs.org

Interactive Data Table: Structural Parameters of Selected Antimony(III) Compounds

| Compound | Coordination Number of Sb | Geometry Around Sb | Key Bonding Interactions | Reference |

|---|---|---|---|---|

| [E(CH₂CH₂O)₂]Sb(OEt) (E=NMe) Dimer | 5 | Distorted Trigonal Bipyramidal | Sb-O (covalent), Sb···O (intermolecular) | mdpi.com |

| Aqueous Sb(III) with hydroxy-carboxylic acids | 4 | Distorted Pseudo-trigonal Pyramidal | Sb-O (chelate) | cirad.fr |

| o-tolylSbCl₂ | Variable | Distorted Pyramidal with secondary contacts | Sb···Cl (secondary), Sb···C(π), C–H···Cl | mdpi.com |

| (H₂dach)₂Sb₂Br₁₀·4H₂O | 6 | Distorted Octahedral | Sb-Br (covalent), Sb···Br (secondary), N/O-H···Br (hydrogen bond) | semanticscholar.orgacs.org |

Coordination Chemistry of Cationic Antimony(III) Centers with Schiff Base Ligands

The coordination chemistry of antimony(III) is noted for its versatility, with the ability to act as both a Lewis acid and a Lewis base. mdpi.com This characteristic is more pronounced compared to lighter pnictogens like phosphorus and arsenic. mdpi.com The interaction of cationic antimony(III) centers with Schiff base ligands gives rise to a variety of structurally diverse complexes. Schiff bases, which contain a characteristic C=N double bond, are effective ligands for metal complexes. researchgate.netscience.gov

The synthesis of these complexes often involves the reaction of an antimony(III) precursor, such as antimony(III) isopropoxide (Sb(OPri)3) or antimony trichloride (B1173362) (SbCl3), with a suitable Schiff base ligand. nih.govresearchgate.net For instance, the reaction of Sb(OPri)3 with bifunctional tridentate Schiff base ligands (LH2) in a 1:2 molar ratio has been shown to yield mononuclear antimony derivatives with the general formula SbLLH. researchgate.net Similarly, cationic antimony(III) complexes can be prepared from SbCl3 and a chloride abstracting agent in the presence of a Schiff base ligand. researchgate.netnih.gov For example, the bis(alpha-iminopyridine) ligand (L) has been used to coordinate with cationic antimony(III) centers, resulting in the isolation and characterization of mono- and di-cationic compounds such as [LSbCl2][CF3SO3] and [LSbCl][CF3SO3]2. researchgate.netnih.gov

In these cationic complexes, the Schiff base ligand coordinates to the antimony(III) center, which also bears other ligands like halides. The coordination geometry around the antimony atom is influenced by the nature of the Schiff base and the steric and electronic properties of the substituents. mdpi.com Single crystal X-ray crystallography is a crucial technique for the definitive structural characterization of these compounds. mdpi.comnih.gov For the [LSbCl2]+ cation, where L is a bis(alpha-iminopyridine) ligand, the Sb-N bond lengths were determined to be 2.249(2) Å and 2.293(2) Å. researchgate.net Tridentate N,N,O Schiff base ligands derived from 2-acetylpyridine (B122185) and various acid hydrazides have also been shown to form stable complexes with antimony, yielding water-soluble products. doi.org In some cases, depending on the acid hydrazide used, the coordinated ligand can be either anionic or zwitterionic. doi.org

The study of these complexes is significant as it expands the fundamental understanding of antimony's coordination chemistry and explores the potential of these compounds in various applications, driven by their structural and electronic properties. mdpi.comdoi.org

Table 1: Selected Cationic Antimony(III)-Schiff Base Complexes and Structural Data

| Compound/Cation | Schiff Base Type | Key Structural Features | Sb-N Bond Lengths (Å) | Reference |

| [LSbCl2]+ | Bis(alpha-iminopyridine) | Mono-cationic species | 2.249(2), 2.293(2) | researchgate.netnih.gov |

| [LSbCl]2+ | Bis(alpha-iminopyridine) | Di-cationic species | Not specified | researchgate.netnih.gov |

| [Sb(III) Complex] | Tridentate N,N,O from 2-acetylpyridine | Anionic or zwitterionic ligand coordination | Not specified | doi.org |

Comparative Structural Studies with Analogous Pnictogen Alkoxides

Comparative structural studies of antimony(III) alkoxides with their analogous pnictogen counterparts, namely those of arsenic(III) and bismuth(III), reveal significant trends and differences dictated by the nature of the pnictogen atom. rsc.orgrsc.org The pnictogens are the elements in Group 15 of the periodic table, including nitrogen, phosphorus, arsenic, antimony, and bismuth. wikipedia.org As one descends the group, the elements transition from non-metallic to metallic in character, which influences their bonding properties. wikipedia.org

A key feature in the supramolecular chemistry of heavier pnictogen alkoxides is the pnictogen bond (PnB), a net attractive interaction between an electrophilic region on a pnictogen atom and a nucleophilic region on another entity. rsc.org The strength and directionality of these bonds are dictated by factors such as the partial charge on the pnictogen and the energy of its lone pair. rsc.org

Structural analyses have shown that antimony alkoxide cages can engage in self-assembly through triple pnictogen bonding. rsc.orgresearchgate.net This is a phenomenon not observed with the lighter congener, arsenic. rsc.org An analogous arsenic alkoxide cage was found to engage in only a single pnictogen bond. rsc.orgrsc.org This difference is attributed to antimony striking a better balance between the strength and directionality of these non-covalent interactions. rsc.org

When comparing antimony(III) and bismuth(III) compounds, further differences emerge. Bismuth analogues in certain receptor systems have been shown to consistently outperform their antimony counterparts in terms of anion affinity, indicating a stronger Lewis acidic character for the bismuth center. nih.gov The electrophilicity of the pnictogen bond donor is highly tunable and sensitive to the identity of the pnictogen atom. nih.gov In studies involving calix rsc.orgarene ligands, both antimony(III) and bismuth(III) form a range of mono- and bimetallic complexes. rsc.org For example, the reaction of a calix rsc.orgarene trianionic salt with SbCl3 and BiCl3 yields monometallic complexes [Sb{tBuC5(H)2}] and [Bi{tBuC5(H)2}], respectively. rsc.org While they form analogous initial products, their further reactivity and the structures of more complex assemblies can differ. For instance, dimeric bismuth complexes have been observed with Bi4O2(OR)8 core structures. rsc.org

Table 2: Comparative Features of Pnictogen(III) Alkoxide Structures

| Feature | Arsenic(III) Alkoxides | Antimony(III) Alkoxides | Bismuth(III) Alkoxides | Reference |

| Pnictogen Bonding | Typically engage in single pnictogen bonds in cage structures. | Capable of forming triple pnictogen bonds, leading to self-assembly. | Form very strong pnictogen bonds, affecting physical properties like solubility. | rsc.orgrsc.org |

| Lewis Acidity | Less pronounced than Sb or Bi. | Intermediate Lewis acidity. | Generally exhibit higher Lewis acidity and stronger anion binding than Sb analogues. | nih.gov |

| Structural Motifs | Forms cage structures. | Forms cage structures and complex assemblies via multiple PnBs. | Forms complex dimeric units, e.g., Bi4O2(OR)8 cores in calixarene (B151959) complexes. | rsc.orgrsc.org |

Reactivity and Transformation Studies of Antimony Iii Propoxide

General Reactivity Trends of Organoantimony(III) Alkoxides

The chemical behavior of organoantimony(III) alkoxides is characterized by several key trends. The antimony(III) center typically exhibits a distorted tetrahedral geometry, with one position occupied by a chemically active lone pair of electrons. wvu.edu This lone pair influences the stereochemistry and reactivity of the molecule, making the antimony atom a potential Lewis acid.

Organoantimony(III) alkoxides are sensitive to proton-rich environments and can undergo facile loss of their ligands. wvu.edu For instance, they are susceptible to hydrolysis. Solutions of antimony(III) compounds can react with water to form basic, insoluble salts like antimony(III) oxychloride (SbOCl) if a chloride source is present. libretexts.org The synthesis of antimony(III) alkoxides can be challenging, as reactions intended to produce them sometimes yield oxides instead, following the elimination of water or ethers. ubbcluj.roubbcluj.ro

The oxygen atom of the alkoxide group is nucleophilic and can react with electrophiles. libretexts.org If a strong electrophile is not available, the oxygen's nucleophilicity can be increased by converting it to its conjugate base, a more potent alkoxide nucleophile, which can then react with weaker electrophiles. libretexts.org

Reactions with Organic Ligands and Small Molecules

Antimony(III) propoxide and its analogs engage in a variety of reactions with organic compounds and small molecules, leading to the formation of new functional materials and complexes.

Antimony(III) compounds react with carboxylic acids. As weak acids, carboxylic acids can react with metal oxides and alkalis to form salts. savemyexams.comonline-learning-college.com For instance, antimony(III) oxide, which can be formed from the hydrolysis of alkoxides, is known to react with acids. atamanchemicals.com

In industrial applications, antimony compounds are used in conjunction with anhydrides. For example, the reaction between acetic anhydride (B1165640), antimony oxide, and ethylene (B1197577) glycol is used to form esters and other derivatives, with the antimony oxide acting as a catalyst for the esterification process. ontosight.ai The resulting products often exhibit enhanced thermal stability and flame-retardant properties. ontosight.ai A polycondensation catalyst can also be created from the reaction product of an unsaturated α,β-dicarboxylic acid anhydride and an antimony alkoxide. google.com

The activation of small molecules like carbon dioxide (CO₂) is a significant area of research. While some organoantimony(III) oxides have shown the ability to react with gaseous CO₂ to form carbonates, related alkoxides have been observed to be unreactive towards CO₂ absorption under similar conditions (e.g., in a chloroform (B151607) solution). ubbcluj.roubbcluj.ro This suggests that the oxide form may be more suitable for direct CO₂ fixation in this context. ubbcluj.roubbcluj.ro The study of metal alkoxides for CO₂ activation is a broader field, with research also exploring divalent tin alkoxides for this purpose. acs.org The ultimate goal of such studies is often to catalyze reactions between CO₂ and other molecules, such as epoxides, to produce valuable cyclic or polycarbonates. ubbcluj.roubbcluj.ro

Antimony(III) compounds exhibit distinct reactivity with various small molecules. In reaction with aqueous ammonia (B1221849), Sb(III) ions precipitate as white antimony(III) hydroxide (B78521), Sb(OH)₃. libretexts.org This reaction highlights the tendency of antimony(III) to form hydroxide species in the presence of a base and water. libretexts.org

Other small molecules also react with antimony(III) compounds. For example, under moderately acidic conditions, hydrogen sulfide (B99878) (H₂S) precipitates red antimony(III) sulfide (Sb₂S₃). libretexts.org The insertion of carbon disulfide (CS₂) into an antimony-carbon bond of an organoantimony(III)-oxyaryl species has also been demonstrated, showcasing the reactivity of Sb-C bonds towards small molecule insertion. rsc.org

| Reactant | Antimony(III) Species | Product | Observation | Reference |

|---|---|---|---|---|

| Aqueous Ammonia (NH₃) | Sb³⁺(aq) | Antimony(III) hydroxide (Sb(OH)₃) | White precipitate | libretexts.org |

| Hydrogen Sulfide (H₂S) | SbCl₄⁻(aq) | Antimony(III) sulfide (Sb₂S₃) | Red precipitate | libretexts.org |

| Water (H₂O) | SbCl₄⁻(aq) | Antimony(III) oxychloride (SbOCl) | White, insoluble salt | libretexts.org |

| Carbon Dioxide (CO₂) | Organoantimony(III) Alkoxides | No reaction observed | No CO₂ absorption in chloroform | ubbcluj.roubbcluj.ro |

Evaluation of Tetrel Nature (C, Si, Ge) on Antimony-Oxygen Bond Reactivity

The reactivity of the antimony-oxygen bond can be influenced by interactions with molecules containing tetrel elements (Group 14: Carbon, Silicon, Germanium, Tin). acs.orgmdpi.com This influence is often understood through the concept of a "tetrel bond," which is a noncovalent interaction where a tetrel atom acts as an electrophilic site (a Lewis acid) and interacts with a nucleophile (a Lewis base). arxiv.orgresearchgate.net

The strength of a tetrel bond can be tuned by changing the tetrel atom itself. mdpi.com Moving down the group from silicon to germanium to tin generally strengthens the interaction. acs.orgmdpi.com When an antimony alkoxide interacts with a molecule containing a tetrel element, the formation of a tetrel bond can affect the electron density and stability of the Sb-O bond, potentially making it more susceptible to cleavage or transformation. For instance, silylated antimony compounds are known to react with alkoxides like potassium tert-butoxide, leading to the formation of potassium stibides through the cleavage of silicon-antimony or silicon-carbon bonds. nih.gov Metallic antimony can also be deposited by reacting silylantimony compounds with metal alkoxides. google.com The study of these interactions is crucial for understanding reaction mechanisms and designing new synthetic pathways. acs.orgresearchgate.net

Oxidation Pathways of Antimony(III) Species in Synthesis

Antimony(III) alkoxides can be oxidized to form antimony(V) compounds. wvu.edu This transformation from the +3 to the more stable +5 oxidation state is a key pathway in antimony chemistry. libretexts.org For example, researchers have successfully oxidized Sb(III) alkoxides using reagents like thionyl chloride (SOCl₂) or bromine (Br₂). wvu.edu These reactions typically yield dimeric Sb(V) compounds with bridging alkoxy groups and coordinating halides. wvu.edu The goal of such oxidations is often to produce a reactive Sb(V) oxo species, which can serve as a model for intermediates in industrial catalytic oxidations. wvu.edu

| Antimony(III) Reactant | Oxidizing Agent | Antimony(V) Product Type | Reference |

|---|---|---|---|

| Antimony(III) Alkoxides (e.g., Sb(OR)₃) | Thionyl chloride (SOCl₂) or Bromine (Br₂) | Dimeric Sb(V) alkoxy-bridged compounds | wvu.edu |

| Antimony(III) Oxide (Sb₂O₃) | Nitric Acid (HNO₃) | Antimony(V) Oxide (Sb₂O₅) | atamanchemicals.com |

| Fluorinated Aryl Antimony(III) | o-Chloranil | Antimony(V) catecholate complex | acs.org |

Applications of Antimony Iii Propoxide in Advanced Materials Science

Antimony(III) Propoxide as a Precursor for Thin Film Deposition

The deposition of thin films containing antimony is of significant interest for applications in catalysis, energy storage, and electronics. nih.gov this compound is a valuable precursor for these processes, which include Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and spin coating.

Chemical Vapor Deposition (CVD) of Antimony-Based Films

Chemical Vapor Deposition (CVD) is a technique used to produce high-purity, high-performance solid materials. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Antimony(III) alkoxides, including propoxide, are utilized as precursors in CVD processes to create antimony-containing thin films. nih.govsmolecule.com

The suitability of a precursor for CVD is determined by its volatility and thermal stability. nih.gov While specific studies focusing solely on this compound for CVD are not extensively detailed in the provided results, the general class of antimony(III) alkoxides is recognized for its potential in this area. For instance, other antimony compounds like tris(dimethylamino)antimony(III) have been used to deposit Sb₂O₃ thin films via low-pressure CVD. nih.gov The choice of precursor and deposition conditions significantly influences the properties of the resulting film. nih.gov

| Deposition Technique | Precursor Type | Resulting Film | Key Findings |

| Low-Pressure CVD | Tris(dimethylamino)antimony(III) | Sb₂O₃ | Deposition requires high temperatures (approx. 400 °C). nih.gov |

| Cyclic-Pulsed PECVD | Sb(i-C₃H₇)₃ and H₂ plasma | Polycrystalline Sb | Film growth rate of 0.10-0.5 nm/cycle at 200-275 °C. nih.gov |

| MOCVD | Various organometallics | III–V antimony-based semiconductors | Suitable for commercial production of low bandgap devices. researchgate.net |

Atomic Layer Deposition (ALD) Methodologies for Metal Oxides

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on the sequential use of self-limiting chemical reactions. nih.gov ALD offers precise control over film thickness and conformality, which is crucial for many modern applications in microelectronics and energy technologies. nih.govaip.orgsciopen.com Antimony(III) alkoxides, such as antimony(III) ethoxide, are mentioned as potential precursors for the ALD of antimony oxide films. google.com

The ALD process for antimony oxide can involve alternating pulses of an antimony precursor, like an antimony alkoxide, and an oxygen source, such as ozone. google.com This method allows for the deposition of high-quality, uniform, and conformal antimony oxide thin films at relatively low temperatures. aip.orgscispace.com The self-limiting nature of ALD reactions ensures atomic-scale control over the film thickness. sciopen.com

Spin Coating Techniques for Film Fabrication

Spin coating is a procedure used to deposit uniform thin films onto flat substrates. ossila.comsemanticscholar.org A solution containing the material to be deposited is placed on the center of the substrate, which is then rotated at high speed to spread the solution by centrifugal force. semanticscholar.org this compound can be used in the precursor solution for creating antimony-based films via spin coating.

For instance, in the fabrication of antimony-doped tin oxide (ATO) thin films, antimony(III) isopropoxide (a similar alkoxide) is dissolved in a suitable solvent, mixed with a tin alkoxide precursor, and then spin-coated onto a substrate. acs.org The spin-coated film is subsequently heat-treated to form the crystalline ATO film. acs.orgacs.org This technique is valued for its simplicity, speed, and ability to produce uniform films. ossila.com

| Spin Coating Application | Precursors | Key Process Steps | Resulting Material |

| Antimony-Doped Tin Oxide (ATO) Films | Tin(IV) isopropoxide, Antimony(III) isopropoxide, Methacrylic acid | Spin coating followed by UV photopatterning and thermal conversion. acs.orgacs.org | Conductive, crystalline ATO thin films. acs.org |

| Antimony Sulfide (B99878) (Sb₂S₃) Solar Cells | Antimony trichloride (B1173362), Thiourea | Spin coating of precursor solution followed by a step-annealing process. seu.ac.lk | Crystalline Sb₂S₃ films with improved quality. seu.ac.lk |

| Antimony Sulfide (Sb₂S₃) Thin Films | Sb-complex solution | Spin-coating at 8000 rpm, followed by annealing. rsc.org | Sb₂S₃ absorber layer for solar cells. rsc.org |

Fabrication of Antimony-Based Nanomaterials and Nanostructures

This compound is also instrumental in the synthesis of various antimony-based nanomaterials and nanostructures. These materials exhibit unique properties due to their small size and high surface area, making them suitable for a range of technological applications.

Sol-Gel Derived Antimony Oxides (Sb₂O₃, α-Sb₂O₄)

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as the precursor for an integrated network (or gel) of discrete particles or network polymers. smolecule.com Hydrolysis of pure antimony(III) isopropoxide via the sol-gel method, followed by sintering at 500 °C, yields microcrystallites of the senarmontite phase of Sb₂O₃. researchgate.net

Furthermore, the hydrolysis of a bimetallic alkoxide containing antimony, [NaSb(OPrⁱ)₄], under similar conditions, results in a mixture of the binary oxides Sb₂O₃ and Sb₂O₄. researchgate.net The sol-gel method offers a low-temperature route to synthesize these antimony oxides with controlled purity and particle size. smolecule.com The orthorhombic α-form of Sb₂O₄, known as cervantite, is the more common and stable polymorph. upm.edu.my

Synthesis of Antimony-Doped Tin Oxide (ATO) Thin Films

Antimony-doped tin oxide (ATO) is a transparent conducting oxide (TCO) that is widely studied as a cost-effective alternative to indium tin oxide (ITO). scispace.com this compound, or more commonly its isopropoxide counterpart, is used as the antimony source for doping tin oxide films. acs.org

In a typical synthesis, solutions of tin(IV) isopropoxide and antimony(III) isopropoxide are mixed in desired proportions. acs.org This precursor solution can then be used to fabricate ATO thin films using techniques like spin coating or dip coating. acs.orgresearchgate.net The doping of tin oxide with antimony introduces charge carriers, thereby increasing the electrical conductivity of the material. acs.orgrsc.org The properties of the resulting ATO films, such as conductivity and transparency, are highly dependent on the antimony doping concentration and the processing conditions. acs.orgscispace.com Research has shown that there is an optimal doping level for achieving the lowest resistivity. scispace.com

| Material | Synthesis Method | Precursors | Key Findings |

| Sb₂O₃ (senarmonite) | Sol-gel | Sb(OPrⁱ)₃ | Sintering at 500°C produces microcrystallites. researchgate.net |

| Sb₂O₃ and Sb₂O₄ mixture | Sol-gel | [NaSb(OPrⁱ)₄] | Yields a mix of binary oxides under similar conditions as pure Sb(OPrⁱ)₃. researchgate.net |

| Antimony-Doped Tin Oxide (ATO) | Sol-gel/Spin Coating | Tin(IV) isopropoxide, Antimony(III) isopropoxide | UV irradiation of photopatterned films increases conductivity. acs.orgacs.org |

| Antimony-Doped Tin Oxide (ATO) | Hydrothermal/Spin Coating | Tin powder, Antimony(III) oxide | Lowest resistivity achieved at 10 mol% antimony content. scispace.com |

| Antimony-Doped Tin Oxide (ATO) | Sol-gel dip-coating | Tin(II) chloride dehydrate, Antimony(III) chloride | A facile method for preparing ATO thin films. researchgate.net |

Advanced Characterization Techniques in Antimony Iii Propoxide Research

Spectroscopic Methods for Structural and Compositional Analysis

Spectroscopy provides invaluable insights into the atomic and molecular properties of Antimony(III) propoxide by examining the interaction between the compound and electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR: In ¹H NMR spectroscopy of this compound, the protons of the three propoxide ligands (–OCH₂CH₂CH₃) would exhibit characteristic signals. One would expect to see distinct resonances for the methylene (B1212753) (–OCH₂–), the central methylene (–CH₂–), and the terminal methyl (–CH₃) protons. The chemical shifts (δ) and spin-spin coupling patterns of these signals are used to confirm the connectivity of the atoms within the propoxide chains.

¹³C NMR: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. openstax.orgpressbooks.pubpressbooks.publibretexts.org A proton-decoupled ¹³C NMR spectrum of this compound would show three distinct signals, corresponding to the three chemically non-equivalent carbon atoms of the propoxide ligand (Cα, Cβ, and Cγ). The chemical shifts are influenced by the electronegativity of the neighboring oxygen and antimony atoms. openstax.org

Multinuclear NMR: Beyond proton and carbon, multinuclear NMR can directly probe the antimony nucleus. Antimony has two NMR-active isotopes, ¹²¹Sb and ¹²³Sb, both of which are quadrupolar nuclei. pascal-man.comnorthwestern.edu ¹²¹Sb NMR and ¹²³Sb NMR can provide direct information about the coordination environment and symmetry around the antimony center. However, the quadrupolar nature of these nuclei often results in broad spectral lines, which can make interpretation complex.

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Quadrupole Moment (10⁻²⁸ m²) | Resonance Frequency (MHz) at 11.74 T |

| ¹²¹Sb | 57.21 | 5/2 | -0.36 | 119.652 |

| ¹²³Sb | 42.79 | 7/2 | -0.49 | 64.796 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the bonding within this compound. aps.org These methods measure the vibrational energies of molecules, which are characteristic of specific bonds and molecular symmetries.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the vibrational modes of the propoxide ligands. Key absorption bands would include:

C-H stretching vibrations: Typically observed in the 2850-3000 cm⁻¹ region.

C-O stretching vibrations: Expected around 1000-1150 cm⁻¹.

Sb-O stretching vibrations: These are found in the lower frequency region of the spectrum, generally between 450 and 700 cm⁻¹. The position of these bands provides direct insight into the strength and nature of the antimony-oxygen bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. scispace.comresearchgate.net The Sb-O symmetric stretching mode, in particular, is often strong in the Raman spectrum and can be used to confirm the presence of the antimony-oxygen framework. Studies on related antimony oxides have utilized Raman spectroscopy to identify vibrational modes and structural features. ox.ac.uk

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. mdpi.com For this compound, which is typically a colorless liquid, significant absorption is not expected in the visible region. The primary absorptions would occur in the ultraviolet (UV) region, corresponding to electronic transitions involving the oxygen lone pairs and the antimony center, likely charge-transfer transitions. While specific UV-Vis data for pure this compound is not extensively documented, the technique is widely used for the quantitative determination of antimony species in solution, often after reaction with a chromogenic agent to form a colored complex. nih.govnih.govresearchgate.net

Mass Spectrometry (MS, ESI-TOF, LC-MS, FAB Mass Studies)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Various ionization techniques can be applied. Electrospray Ionization (ESI) is a soft ionization method often coupled with Time-of-Flight (TOF) mass analyzers (ESI-TOF) for high-resolution mass measurements. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) and Fast Atom Bombardment (FAB) are other methods that have been used in the analysis of antimony compounds. researchgate.netmdpi.com The mass spectrum provides the molecular ion peak, which confirms the molecular weight of the compound (299.02 g/mol for C₉H₂₁O₃¹²¹Sb). eforu-chemical.com Analysis of the isotopic pattern, arising from the presence of ¹²¹Sb and ¹²³Sb isotopes, provides a definitive signature for an antimony-containing compound.

| Adduct / Ion | Calculated m/z |

| [M+H]⁺ | 299.06018 |

| [M+Na]⁺ | 321.04212 |

| [M+K]⁺ | 337.01606 |

| [M+NH₄]⁺ | 316.08672 |

Diffraction Techniques for Crystalline and Molecular Structure

Diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the molecular structure of a crystalline solid. youtube.com If a suitable single crystal of this compound can be grown, this technique can provide precise coordinates of every atom (including antimony, oxygen, carbon, and hydrogen). From these coordinates, critical structural parameters can be determined:

Sb-O bond lengths: These distances are fundamental to understanding the nature of the metal-ligand interaction.

O-Sb-O bond angles: These angles define the coordination geometry around the antimony(III) center. Given the presence of a stereochemically active lone pair of electrons on the Sb(III) ion, a distorted trigonal pyramidal geometry is expected.

Torsion angles: These describe the conformation of the n-propyl chains.

While a specific crystal structure for this compound is not widely reported in the literature, analysis of related antimony(III) compounds often reveals complex structures, sometimes involving oligomerization through bridging alkoxide groups. nih.gov

Powder X-ray Diffraction (XRD) for Nanomaterial Characterization

Powder X-ray Diffraction (XRD) is a crucial technique for the characterization of nanomaterials derived from this compound. This analytical method provides valuable information regarding the crystalline structure, phase identification, and purity of the synthesized nanoparticles. yale.edu The interaction of X-rays with the crystalline lattice of a material produces a unique diffraction pattern, which serves as a fingerprint for its specific crystalline phase.

In the context of nanomaterials synthesized using this compound as a precursor, XRD is employed to confirm the formation of the desired antimony oxides, such as Sb₂O₃. For instance, the diffraction peaks in an experimental XRD pattern can be compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). A match, such as with JCPDS card no. 011-0691 for the orthorhombic phase of Sb₂O₃, confirms the successful synthesis of the target material with high purity. researchgate.net The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity of the material; sharp peaks suggest a well-crystallized structure. researchgate.net

Furthermore, XRD data can be utilized to estimate the average crystallite size of the nanomaterials through the Scherrer equation. This equation relates the width of the diffraction peaks to the size of the crystalline domains. As the crystallite size decreases into the nanometer range (typically below 100 nm), the diffraction peaks broaden. yale.eduicdd.com This peak broadening is a hallmark of nanoscale materials and provides a method to quantify their size, which is a critical parameter influencing the material's properties. yale.edu Analysis of XRD patterns can also provide insights into lattice strain and other crystalline imperfections. researchgate.net

Table 1: Representative XRD Data for Antimony Oxide Nanopowder

| 2θ (degrees) | Crystalline Plane (hkl) | Phase Identification |

|---|---|---|

| 27.5 | (120) | Orthorhombic Sb₂O₃ |

| 31.9 | (200) | Orthorhombic Sb₂O₃ |

| 35.1 | (211) | Orthorhombic Sb₂O₃ |

| 45.8 | (222) | Orthorhombic Sb₂O₃ |

| 53.6 | (400) | Orthorhombic Sb₂O₃ |

| 56.4 | (331) | Orthorhombic Sb₂O₃ |

Note: This table is a representative example based on typical findings for orthorhombic antimony trioxide and is for illustrative purposes.

Surface and Morphological Analysis

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface at the nanoscale. nanoscientific.orgnih.gov In the study of materials derived from this compound, such as thin films or nanoparticles, AFM is instrumental in characterizing surface roughness and morphology. The technique operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The forces between the tip and the surface, such as van der Waals forces, cause the cantilever to deflect. nanoscientific.org This deflection is monitored by a laser beam and photodiode system to generate a detailed 3D map of the surface topography. nanoscientific.org

AFM can be operated in different modes, including contact mode and tapping (or intermittent contact) mode. nih.gov Tapping mode is often preferred for soft biological or polymeric samples to minimize surface damage. nih.gov For antimony-based nanomaterials, AFM can reveal critical details about particle size, shape, and distribution on a substrate. It can also be used to measure surface roughness parameters, such as the root mean square (RMS) roughness, which is important for applications where surface finish is critical. oamjms.eu Unlike electron microscopy techniques, AFM does not require a vacuum environment and can be performed in ambient air or even in liquid, which can be advantageous for certain experimental setups. nih.gov

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray (EDX) Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at high magnifications. lucideon.comsurfacesciencewestern.com When coupled with Energy Dispersive X-ray (EDX) spectroscopy, it also provides elemental composition analysis. lucideon.comthermofisher.com In the research of materials synthesized from this compound, SEM-EDX is routinely used to characterize the resulting powders, films, or nanostructures.

SEM works by scanning a focused beam of electrons onto a sample. The interactions between the electrons and the sample's atoms generate various signals, including secondary electrons, backscattered electrons, and X-rays. surfacesciencewestern.com Secondary electrons are used to create images of the surface topography with high resolution and great depth of field. surfacesciencewestern.com This allows for detailed observation of the size, shape, and arrangement of nanoparticles or the surface features of a thin film.

EDX analysis complements the morphological information from SEM by providing elemental identification and quantification. thermofisher.com The electron beam excites electrons in the sample's atoms, causing them to be ejected. Electrons from higher energy levels then fill these vacancies, releasing energy in the form of characteristic X-rays. thermofisher.commst.or.jp Since the energy of these X-rays is unique to each element, an EDX detector can identify the elements present in the sample and their relative abundance. mst.or.jp For materials derived from this compound, EDX is used to confirm the presence of antimony and oxygen, and to detect any potential impurities.

Table 2: Example EDX Data for Antimony Oxide Nanoparticles

| Element | Weight % | Atomic % |

|---|---|---|

| O | 16.5 | 50.8 |

| Sb | 83.5 | 49.2 |

Note: This table represents hypothetical data for pure Sb₂O₃ for illustrative purposes.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers unparalleled resolution for imaging the internal structure of nanomaterials. Unlike SEM, which provides surface information, TEM transmits a beam of electrons through an ultrathin sample to form an image. This allows for the direct visualization of individual nanoparticles, their crystal lattice, and any internal defects. mdpi.com

For nanomaterials synthesized from this compound, TEM is essential for accurately determining particle size, size distribution, and shape. mdpi.com The high magnification capabilities of TEM can reveal detailed morphological features that are not discernible with other techniques. Furthermore, selected area electron diffraction (SAED), a technique available in TEM, can provide crystallographic information from nanoscale regions of the sample, complementing the bulk data obtained from XRD.

The preparation of samples for TEM analysis is critical and typically involves dispersing the nanoparticles on a thin, electron-transparent support grid, such as a carbon-coated copper grid. mdpi.com TEM images can show whether nanoparticles are aggregated or well-dispersed, which is a crucial factor in many applications. mdpi.com In more advanced applications, high-resolution TEM (HRTEM) can be used to visualize the atomic planes of the crystalline nanoparticles, providing direct evidence of their crystal structure and orientation.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov This technique is particularly useful for studying the thermal stability and decomposition of this compound and its derived materials.

A TGA experiment involves heating a small amount of the sample on a precision balance inside a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously recorded. The resulting TGA curve plots the percentage of mass loss versus temperature. nih.gov From this curve, several key pieces of information can be obtained. The initial temperature at which mass loss begins indicates the onset of decomposition. The temperature at which the rate of mass loss is at its maximum can be identified from the derivative of the TGA curve (the DTG curve). mdpi.com The residual mass at the end of the experiment indicates the amount of non-volatile material remaining.

For this compound, TGA can be used to determine its volatilization temperature and decomposition pathway. For antimony oxide nanomaterials derived from this precursor, TGA can assess their thermal stability and provide information about any residual organic components from the synthesis process. The atmosphere in the TGA furnace can be controlled (e.g., nitrogen, air) to study the material's behavior under inert or oxidative conditions. mdpi.com

Table 3: Illustrative TGA Data for a Hypothetical Antimony Compound Decomposition

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|

| 100 - 250 | 5 | Loss of adsorbed solvent/moisture |

| 250 - 400 | 30 | Decomposition of organic ligands |

| 400 - 600 | 15 | Further decomposition and phase transition |

Note: This table is a generalized example and does not represent the specific decomposition of this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net It provides quantitative information about thermal events in a material, such as melting, crystallization, and glass transitions. researchgate.net In a typical DSC experiment, the sample of this compound would be hermetically sealed in a pan and heated at a constant rate. The resulting thermogram would plot heat flow against temperature, revealing endothermic or exothermic peaks corresponding to phase transitions or decomposition.

Detailed Research Findings

Specific DSC analysis data for this compound, including thermograms and precise transition temperatures, are not widely available in published research. However, the hypothetical application of DSC would be critical in determining its viability as a precursor for techniques like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). The analysis would identify the boiling point and the onset temperature of thermal decomposition. This data is crucial for establishing the temperature window for vaporization and transport of the precursor without premature breakdown.

For instance, a DSC scan would be expected to show an endothermic peak corresponding to the boiling point of this compound, which is reported to be between 83-85 °C. At higher temperatures, an exothermic peak might indicate decomposition. The enthalpy changes (ΔH) associated with these events, calculated from the peak areas, would provide insight into the energy required for these processes.

DSC Data for this compound No specific experimental data is available in the consulted research.

| Thermal Event | Temperature Range (°C) | Enthalpy (J/g) |

|---|---|---|

| Melting Point | Data Not Available | Data Not Available |

| Boiling Point | Data Not Available | Data Not Available |

| Decomposition | Data Not Available | Data Not Available |

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a sample as it is heated. researchgate.net When coupled with Mass Spectrometry (EGA-MS), it becomes a highly sensitive method for elucidating decomposition mechanisms. nih.gov In this setup, a sample is heated in a furnace, often integrated with a thermogravimetric analyzer (TGA), and the evolved gases are transferred to a mass spectrometer, which separates and detects the gaseous species based on their mass-to-charge ratio.

Detailed Research Findings

While EGA-MS has been used to study the decomposition of various antimony compounds, specific studies detailing the evolved gas profile of this compound are not present in the available literature. core.ac.uk In a hypothetical EGA-MS study, the thermal decomposition of this compound under an inert atmosphere would be analyzed to identify the volatile byproducts. The mass spectrometer would scan for fragments characteristic of the propoxide ligand, such as propene, propanol (B110389), and water, as well as various hydrocarbon fragments.

This analysis would provide direct evidence for the chemical reactions occurring during decomposition, confirming whether the process proceeds through pathways like β-hydride elimination or hydrolysis with residual water. Identifying the exact nature of the evolved gases is critical for optimizing deposition processes to yield pure antimony-containing thin films, such as antimony oxides or metallic antimony, by avoiding the incorporation of carbon or other impurities from ligand fragments.

Commonly Evolved Species in Alkoxide Decomposition Hypothetical data based on general alkoxide chemistry, not specific experimental results for this compound.

| Mass-to-Charge Ratio (m/z) | Potential Evolved Species | Chemical Formula |

|---|---|---|

| 18 | Water | H₂O |

| 42 | Propene | C₃H₆ |

| 60 | Isopropanol | C₃H₈O |

Four-Point Probe Measurement for Electrical Properties

The four-point probe technique is a standard method for measuring the resistivity and conductivity of solid materials, particularly semiconductor thin films. four-point-probes.comnih.gov It utilizes four equally spaced, collinear probes that are brought into contact with the material's surface. A direct current is passed through the two outer probes, while the voltage is measured across the two inner probes. nih.gov This configuration minimizes the influence of contact resistance, allowing for an accurate determination of the material's intrinsic electrical properties.

Detailed Research Findings

This compound is a liquid precursor and therefore its electrical properties cannot be measured directly with a four-point probe. This technique is applied to the solid thin films produced from the precursor. For example, this compound could be used in a CVD process to deposit thin films of antimony trioxide (Sb₂O₃), a semiconductor material. The electrical properties of these resulting films would then be characterized using a four-point probe.

Research on Sb₂O₃ thin films prepared by other methods, such as thermal evaporation, shows that their electrical conductivity is highly dependent on factors like crystallinity, grain size, and film thickness, and can be significantly increased by thermal annealing. core.ac.uk For films derived from this compound, the four-point probe measurement would be essential for correlating deposition parameters (e.g., substrate temperature, precursor flow rate, oxygen partial pressure) with the final electrical performance of the Sb₂O₃ film. This data is vital for optimizing the material for applications in electronics and sensors. However, specific resistivity data for Sb₂O₃ films explicitly synthesized using this compound as the precursor is not detailed in the available research.

Electrical Properties of Antimony-Containing Films Illustrative data for antimony-based thin films; not specific to films derived from this compound.

| Film Material | Typical Resistivity (Ω·cm) | Typical Carrier Density (cm⁻³) |

|---|---|---|

| Antimony Trioxide (Sb₂O₃) | Data Not Available | Data Not Available |

| Antimony-Doped Tin Oxide (ATO) | ~4.7 x 10⁻⁴ | ~1.2 x 10²¹ |

Theoretical and Computational Studies on Antimony Iii Propoxide Systems

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a standard tool for investigating the molecular and electronic structures of organometallic compounds. mdpi.comirjweb.com These calculations provide a quantum mechanical framework to predict geometries, bond characteristics, and electronic distributions, offering a detailed picture of the molecule's nature. While specific DFT studies exclusively on antimony(III) propoxide are not extensively documented in publicly available literature, the principles can be understood by examining studies on related antimony(III) compounds, such as antimony(III) oxide and other antimony complexes. researchgate.netresearchgate.net

The geometry of an antimony(III) alkoxide like this compound is dictated by the coordination around the central antimony atom and the conformational flexibility of the propoxide ligands. DFT calculations are instrumental in identifying the most stable conformers by optimizing the molecular geometry to find the lowest energy state. For this compound, Sb(OCH₂CH₂CH₃)₃, different rotational isomers (rotamers) can exist due to the rotation around the Sb-O and C-C bonds of the propoxy groups.

Computational studies on similar metal alkoxides involve systematic conformational searches to locate all possible low-energy structures. The relative energies of these conformers are calculated to determine the global minimum and the population of each conformer at a given temperature. While specific data for this compound is not available, studies on other antimony(III) complexes show that the geometry around the antimony atom is often a distorted tetrahedron due to the stereochemically active lone pair of electrons on the antimony. nih.gov DFT calculations would be the primary method to confirm the precise bond angles and dihedral angles for the most stable conformer of this compound.

The nature of the chemical bonds and the distribution of electron density within a molecule are fundamental to its chemical and physical properties. DFT and charge density analysis are powerful tools for this purpose. uq.edu.au For antimony compounds, the analysis of the Sb-O bond is of particular interest.

Studies on antimony(III) oxide (Sb₂O₃) using high-resolution X-ray diffraction and crystal Hartree-Fock calculations provide a strong analogy for understanding the Sb-O bond in this compound. researchgate.netrsc.org Topological analysis of the electron density in Sb₂O₃ reveals that the Sb-O interactions are substantially polar covalent. researchgate.netuq.edu.aursc.org This means there is a significant sharing of electrons between antimony and oxygen, but with a considerable ionic character due to the difference in their electronegativities. The analysis identifies bond critical points (BCPs) between Sb and O atoms, and the properties at these points, such as the value of the Laplacian of the electron density and the local energy density, characterize the nature of the interaction. uq.edu.au It is expected that the Sb-O bond in this compound would exhibit similar polar covalent characteristics.

The stereochemically active lone pair on the Sb(III) center significantly influences the electron density distribution. researchgate.net In DFT calculations, this is visualized through electron density isosurfaces and deformation density maps, which show an accumulation of charge in the non-bonding region of the antimony atom. uq.edu.au This lone pair is crucial in determining the molecule's geometry and its reactivity as a Lewis acid.

Table 1: Theoretical Bond Properties for a Representative Sb-O Bond (based on Antimony(III) Oxide as a model)

| Property | Description | Typical Finding | Citation |

|---|---|---|---|

| Bond Type | Nature of the chemical bond between Sb and O. | Polar Covalent | researchgate.netuq.edu.au |

| Electron Density at BCP (ρ(r)) | Magnitude of electron density at the bond critical point. | Indicates significant orbital overlap. | researchgate.netuq.edu.au |

| Laplacian of Electron Density (∇²ρ(r)) | Characterizes the concentration or depletion of electrons. | Consistent with polar covalent interactions. | researchgate.netrsc.org |

Theoretical Kinetic Studies of Catalytic Reactions

Antimony compounds are known to catalyze various polymerization reactions, such as the synthesis of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) and poly(ethylene furanoate) (PEF). researchgate.netresearchgate.netrsc.org Theoretical kinetic studies are employed to understand the mechanisms of these catalytic reactions and to predict reaction rates. These studies often involve calculating the energy profiles of the reaction pathways, including the structures and energies of reactants, transition states, and products.

While specific theoretical kinetic studies on reactions catalyzed by this compound are not prominent in the literature, research on other antimony catalysts like antimony(III) oxide (Sb₂O₃) and antimony(III) acetate (B1210297) provides a framework for how such studies would be conducted. researchgate.netrsc.org For instance, in the synthesis of PEF catalyzed by antimony compounds, theoretical studies have been conducted to model the kinetics of both the esterification and polycondensation stages. researchgate.netrsc.org

These computational models typically involve the following steps:

Proposing a Reaction Mechanism: Based on experimental evidence and chemical intuition, a plausible step-by-step mechanism for the catalytic cycle is proposed.

Locating Stationary Points: DFT calculations are used to find the optimized geometries and energies of all species involved in the catalytic cycle (reactants, intermediates, products).

Identifying Transition States: The transition state (TS) for each elementary step is located. A TS is a first-order saddle point on the potential energy surface.

Calculating Activation Energies: The activation energy (Ea) for each step is calculated as the energy difference between the transition state and the reactants. This is a key parameter that governs the rate of the reaction.

Constructing the Energy Profile: The relative energies of all stationary points are plotted to create a potential energy diagram for the entire catalytic cycle, which helps in identifying the rate-determining step.

By applying these methods, researchers can gain a detailed understanding of how this compound would function as a catalyst, how the propoxide ligand might influence catalytic activity compared to oxide or acetate ligands, and how reaction conditions could be optimized.

Table 2: Components of a Theoretical Kinetic Study for an Antimony-Catalyzed Reaction

| Component | Purpose | Computational Method |

|---|---|---|

| Reaction Pathway Mapping | To delineate the step-by-step mechanism of the catalytic reaction. | DFT |

| Transition State Search | To identify the highest energy point along the reaction coordinate for each elementary step. | Nudged Elastic Band (NEB), QST2/QST3 |

| Activation Energy Calculation | To determine the energy barrier that must be overcome for a reaction to occur. | DFT Energy Calculations |

Future Directions and Emerging Research Areas for Antimony Iii Propoxide

Design of Novel Antimony(III) Propoxide Derivatives for Targeted Applications

The functionalization of the this compound core is a burgeoning area of research, aiming to create derivatives with tailored properties for specific, high-value applications. By chemically modifying the parent alkoxide, scientists can fine-tune characteristics such as volatility, thermal stability, and reactivity, which are crucial for processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).

Recent research has focused on synthesizing novel antimony(III) complexes by reacting antimony(III) chloride with various ligands. For instance, alkoxy-modified carboxamide ligands have been used to create monomeric antimony(III) complexes with high volatility and low melting points, making them excellent precursors for depositing thin films. acs.org Another approach involves the chemical modification of antimony(III) isopropoxide with ketoximates to form new monomeric products that serve as sol-gel precursors for binary oxides like Sb₂O₃ and α-Sb₂O₄. researchgate.net These oxides are valuable in catalysis and gas sensor devices. researchgate.net

Furthermore, the synthesis of organoantimony(III) compounds containing ligands like 2-(Me₂NCH₂)C₆H₄ is being explored for the potential activation of small molecules. ubbcluj.ro The development of heteroleptic antimony(III) derivatives, combining different ligands on the same metal center, is also a promising route. For example, novel complexes synthesized from β-enamino esters have shown potential as antimicrobial agents. researchgate.net These studies highlight a clear trend towards creating a diverse library of antimony(III) derivatives, moving beyond simple alkoxides to complex, multifunctional molecules.

| Derivative Class | Example Compound/Ligand | Targeted Application | Reference |

|---|---|---|---|

| Alkoxy-Modified Carboxamides | Sb(mpa)₃, Sb(mmpa)₃, Sb(mdpa)₃ | Precursors for thin film deposition (CVD/ALD) | acs.org |

| Ketoximate-Modified Alkoxides | [Sb(OPrⁱ)₂(ON=C(CH₃)R)] | Sol-gel precursors for binary antimony oxides (e.g., Sb₂O₃) | researchgate.net |

| β-Enamino Ester Complexes | Cl–Sb–O–C(OR)–CH(CH₃)C–NH–(CH₂)₂–NH–C(CH₃)CH:C(OR)–O | Antimicrobial agents | researchgate.net |

| Organoantimony(III) Compounds | Compounds with 2-(Me₂NCH₂)C₆H₄ ligand | Activation of small molecules | ubbcluj.ro |

| Organoantimony Mercaptides | Diphenyl antimony butoxide, Phenyl antimony diethoxide | Not specified, but represents a class of novel compounds | google.com |

Integration of this compound into Hybrid Material Systems

The integration of this compound-derived materials into hybrid systems is a key strategy for developing next-generation composites with enhanced functionalities. As a precursor, this compound is ideal for the sol-gel synthesis of antimony oxide (Sb₂O₃) nanoparticles, which can then be embedded within various matrices to form nanocomposites. researchgate.netcore.ac.uk

A significant area of investigation is the creation of mixed metal-antimony oxide nanocomposites. chemrxiv.orgrsc.org These materials, which combine antimony oxide with transition metal oxides (e.g., Co, Mn, Ni, Ru), are being scrutinized as robust electrocatalysts for reactions like oxygen evolution in acidic water. chemrxiv.orgrsc.org The antimony oxide component appears to confer enhanced stability to the catalyst under harsh oxidative and acidic conditions. chemrxiv.org For example, ruthenium-antimony oxide systems have demonstrated remarkable stability and high activity as water oxidation electrocatalysts at elevated temperatures. rsc.org Similarly, Ti/Sb mixed oxide nanoparticles have been developed for use in nanocomposite coatings to improve properties like abrasion resistance and refractive index. googleapis.com

Advanced Mechanistic Insights into Complex Reaction Pathways and Catalytic Cycles

While antimony compounds have been used for decades, a deep, molecular-level understanding of their reaction mechanisms remains a significant challenge and a critical area for future research. For this compound, this involves elucidating the pathways of its hydrolysis and condensation in sol-gel processes, as well as its role in catalytic cycles.

The hydrolysis of antimony(III) compounds is known to be complex, with products that can be amorphous or crystalline depending on the reaction conditions. revistadechimie.ro Studies on the hydrolysis of Sb³⁺ in chloride systems have sought to clarify the thermodynamics, kinetics, and products of the process, but the exact mechanism is still considered unclear and subject to debate. revistadechimie.ro Understanding the hydrolysis of this compound is fundamental to controlling the morphology and properties of the resulting antimony oxide nanoparticles. researchgate.netbeilstein-journals.org